1-Bromo-4-(2-chloroethoxy)benzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(2-chloroethoxy)benzene consists of a benzene ring substituted with a bromine atom and a 2-chloroethoxy group. The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .Scientific Research Applications
1. Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of the Application: This research involved the use of 1-bromo-4-(2-chloroethoxy)benzene in the direct arylation of heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored .
- Methods of Application: High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .
- Results or Outcomes: The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
2. Crystal Structure Analysis
- Summary of the Application: The bromo analogue of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, C14H12Br2, has been described previously . The crystal and molecular structures of this compound are of interest .
- Methods of Application: The crystal structure was determined using X-ray diffraction . The molecule in the bromo analogue is twisted, as seen in the dihedral angle of 59.29 (11) between the benzene rings .
- Results or Outcomes: The presence of benzene-C—H (benzene) and Br Br contacts in the crystal consolidate the 3D architecture . The analysis of the calculated Hirshfeld surfaces confirm the influence of the benzene-C— (benzene) and X X contacts on the molecular packing .
3. Synthesis of Polysubstituted Benzenes
- Summary of the Application: 1-Bromo-4-(2-chloroethoxy)benzene can be used in the synthesis of polysubstituted benzenes . This process involves the introduction of various substituents on the benzene ring, which is strongly affected by the directing effects of other substituents .
- Methods of Application: The synthesis involves a sequence of reactions in a specific order, including bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 .
- Results or Outcomes: The synthesis results in the formation of polysubstituted benzenes . The order of reactions is critical to the success of the overall scheme .
4. Electrophilic Aromatic Substitution
- Summary of the Application: 1-Bromo-4-(2-chloroethoxy)benzene can undergo electrophilic aromatic substitution . This is a common reaction involving aromatic rings, where an electrophile attacks the carbon atoms of the aromatic ring .
- Methods of Application: The reaction involves the formation of a cationic intermediate, known as a σ complex or a benzenium ion . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results or Outcomes: The result of this reaction is a substitution product of benzene, C6H5X . The regeneration of the aromatic ring is favored due to the stabilization gained .
5. Synthesis of Pharmaceutical Compounds
- Summary of the Application: 1-Bromo-4-(2-chloroethoxy)benzene can be used in the synthesis of various pharmaceutical compounds . It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .
- Results or Outcomes: The result is the formation of various pharmaceutical compounds that can be used for therapeutic purposes .
6. Synthesis of Benzene Derivatives
- Summary of the Application: 1-Bromo-4-(2-chloroethoxy)benzene can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
- Methods of Application: The synthesis involves the attack of an electrophile at carbon to form a cationic intermediate, known as a σ complex or a benzenium ion . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results or Outcomes: The result of this reaction is a substitution product of benzene, C6H5X . The regeneration of the aromatic ring is favored due to the stabilization gained .
properties
IUPAC Name |
1-bromo-4-(2-chloroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRODDNARFBDTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203673 | |
Record name | 1-Bromo-4-(2-chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-chloroethoxy)benzene | |
CAS RN |
55162-34-0 | |
Record name | 1-Bromo-4-(2-chloroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55162-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(2-chloroethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-(2-chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(2-chloroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-4-(2-CHLOROETHOXY)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ARG7SMX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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